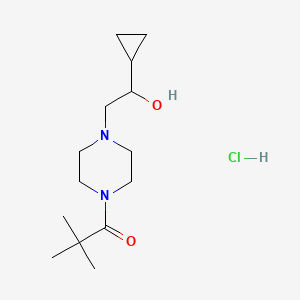

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H27ClN2O2 and its molecular weight is 290.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperazine ring, a cyclopropyl group, and a dimethylpropanone moiety, suggesting diverse pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may modulate neurotransmitter receptors, influencing neurological pathways.

- Enzymes : The compound has been shown to inhibit protein kinases, which are crucial for cell signaling and regulation.

- Biological Pathways : The specific pathways affected depend on the cellular context and the presence of other interacting molecules.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antidepressant Effects : Similar compounds have demonstrated antidepressant properties, suggesting potential efficacy in mood disorders.

- Anxiolytic Activity : The piperazine structure is often associated with anxiolytic effects, which may extend to this compound as well.

- Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from damage.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in structural components can influence biological activity. Below is a summary table comparing this compound with related piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring | Antidepressant |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective |

This table illustrates how modifications in functional groups can lead to distinct pharmacological profiles, emphasizing the unique therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs. For instance:

-

Study on Antidepressant Activity :

A recent study evaluated the effects of structurally similar compounds on depressive behavior in animal models. Results indicated that modifications in the piperazine structure significantly influenced efficacy, suggesting that the cyclopropyl-hydroxyethyl substitution may enhance antidepressant-like effects. -

Neuroprotective Effects :

In vitro studies demonstrated that compounds with similar piperazine moieties exhibited neuroprotective effects against oxidative stress. The presence of the cyclopropyl group was hypothesized to contribute positively to these effects by stabilizing the overall structure. -

Kinase Inhibition Assays :

Preliminary assays indicated that this compound could inhibit specific protein kinases involved in cancer cell proliferation. These findings warrant further investigation into its potential as an anticancer agent.

科学研究应用

Central Nervous System Disorders

The piperazine moiety in this compound is known for its activity against various central nervous system disorders. Research indicates that compounds containing piperazine can exhibit antidepressant and anxiolytic effects due to their ability to modulate neurotransmitter systems such as serotonin and dopamine.

Antidepressant Activity

Preliminary studies have shown that derivatives of piperazine, similar to this compound, can have significant antidepressant properties. The structural elements may enhance binding affinity to serotonin receptors, making it a candidate for further development in treating depression.

Neuroprotective Properties

The unique structural features of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride suggest potential neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease where neuronal protection is crucial.

Case Study 1: Antidepressant Efficacy

In a study evaluating the antidepressant efficacy of piperazine derivatives, researchers found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that the hydroxyl group on the cyclopropyl side chain could facilitate hydrogen bonding interactions, enhancing the compound's protective effects against neurotoxicity.

Biochemical Pathways

The compound may participate in various biochemical pathways relevant to its pharmacological effects:

- Nucleophilic Substitution Reactions : The nitrogen in the piperazine ring can act as a nucleophile, potentially leading to reactions that modify biological targets.

- Oxidation-Reduction Reactions : These reactions are vital for metabolic pathways and could influence the compound's efficacy and safety profile within biological systems.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

The table illustrates how variations in structural components can influence the pharmacological profiles of compounds related to this compound.

化学反应分析

Nucleophilic Addition at the Ketone Group

The carbonyl group in the 2,2-dimethylpropan-1-one moiety undergoes nucleophilic addition reactions. Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides:

The steric hindrance from the 2,2-dimethyl group may slow reactivity compared to less hindered ketones.

Hydroxyl Group Transformations

The secondary hydroxyl group in the 2-cyclopropyl-2-hydroxyethyl substituent participates in esterification and etherification:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative | Enhanced stability for pharmaceutical use |

| Etherification | Alkyl halides, K<sub>2</sub>CO<sub>3</sub> | Alkyl ether | Improves lipophilicity |

| Oxidation | PCC, CrO<sub>3</sub> | Ketone derivative | Requires controlled conditions to avoid cyclopropane ring opening |

Piperazine Ring Reactivity

The piperazine ring undergoes alkylation, acylation, and protonation:

| Reaction Type | Reagents/Conditions | Outcome | Application |

|---|---|---|---|

| Alkylation | Alkyl halides, DIPEA | Quaternary ammonium salt | Modifies receptor binding |

| Acylation | Acetic anhydride, DMAP | Acetylated piperazine | Alters pharmacokinetics |

| Protonation | HCl (aq) | Hydrochloride salt | Improves solubility and crystallinity |

Salt Formation

The tertiary amine in the piperazine ring reacts with hydrochloric acid to form the hydrochloride salt, a critical step for pharmaceutical formulation:

Compound+HCl→Compound\cdotpHCl

-

Conditions : Room temperature, ethanol solvent.

-

Impact : Enhances bioavailability and shelf-life.

Cyclopropane Ring Stability

The cyclopropane moiety is susceptible to ring-opening under strong acidic or oxidative conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-Catalyzed Opening | H<sub>2</sub>SO<sub>4</sub>, heat | Linear alkene |

| Oxidative Cleavage | O<sub>3</sub>, Zn/H<sub>2</sub>O | Dicarbonyl compound |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Key Reactions |

|---|---|---|

| Ketone | 2 | Nucleophilic addition, reduction |

| Hydroxyl | 3 | Esterification, oxidation |

| Piperazine N-H | 1 | Alkylation, salt formation |

| Cyclopropane | 4 | Ring-opening under harsh conditions |

Mechanistic Insights

属性

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)13(18)16-8-6-15(7-9-16)10-12(17)11-4-5-11;/h11-12,17H,4-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKJQKZEUPZNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)CC(C2CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。